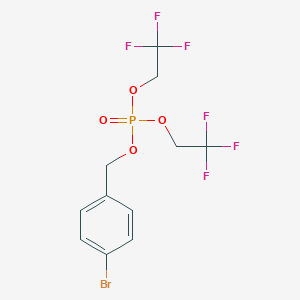

(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate, also known as BTBPE, is a flame retardant that is commonly used in various industrial and consumer products. The compound has gained significant attention in recent years due to its potential health and environmental impacts.

Wissenschaftliche Forschungsanwendungen

- Application: This compound is used in key synthetic steps for the preparation of trans-hydrindanes and ®-(+)-umbelactone. It’s also used to prepare a cis-olefinic ester derivative by Still–Gennari olefination of an aldehyde derivative using 18-crown ether and potassium bis(trimethylsilyl)amide (KHMDS). In addition, it’s used in the synthesis of (−)-(6S,2′S)-epi cryptocaryalactone .

- Method: The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. Typically, this would involve mixing the reagents in a suitable solvent and carrying out the reaction under controlled conditions of temperature and pressure .

- Results: The outcomes of these reactions would be the formation of the desired products, such as trans-hydrindanes, ®-(+)-umbelactone, a cis-olefinic ester derivative, and (−)-(6S,2′S)-epi cryptocaryalactone .

- Application: This compound is used as a ligand in organometallic chemistry to enhance labialization in metal clusters. It’s also used as a substitutional equivalent for carbon monoxide. Additionally, it’s used as an electrolyte additive to improve the electrochemical performance and as a co-solvent for nonflammable electrolytes in Li-ion batteries .

- Method: The specific methods of application or experimental procedures would depend on the particular application. For example, in organometallic chemistry, this compound would typically be mixed with the metal complex in a suitable solvent and the reaction carried out under controlled conditions .

- Results: The outcomes of these applications would be the formation of the desired metal complexes, improved labialization in metal clusters, and improved electrochemical performance in Li-ion batteries .

Methyl P,P-bis (2,2,2-trifluoroethyl)phosphonoacetate

Tris(2,2,2-trifluoroethyl) phosphite

Eigenschaften

IUPAC Name |

(4-bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrF6O4P/c12-9-3-1-8(2-4-9)5-20-23(19,21-6-10(13,14)15)22-7-11(16,17)18/h1-4H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJRKWXKLNMWFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COP(=O)(OCC(F)(F)F)OCC(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrF6O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2670486.png)

![2-[(Methylamino)(sulfanyl)methylene]malononitrile](/img/structure/B2670500.png)

![2,3-Dihydroindole-2-one-3-spiro-2'-(7'-benzyl-6',8'-dioxo-5-methyl-3,7-diazabicyclo[3.3.0]octane)](/img/structure/B2670501.png)